molecular formula C14H13N5 B11862251 1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile

1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile

Cat. No.: B11862251
M. Wt: 251.29 g/mol
InChI Key: NYUWVBNZXPTPHE-UHFFFAOYSA-N
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Description

1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C14H13N5 and a molecular weight of 251.29 g/mol . This compound is known for its unique structure, which includes a cyclobutanecarbonitrile core attached to a pyridinyl and aminopyrazinyl moiety. It is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile typically involves the reaction of 5-amino-2-bromopyrazine with 2-chloro-5-(1-cyanocyclobutyl)pyridine in the presence of a palladium catalyst. The reaction is carried out in toluene at elevated temperatures (around 115°C) under an inert atmosphere . The reaction mixture is then cooled, and the product is purified using flash chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and molecular targets are still under investigation, but it is known to interact with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is unique due to its cyclobutanecarbonitrile core, which imparts distinct reactivity and selectivity. This makes it a valuable compound for synthesizing novel heterocyclic structures and exploring new chemical and biological activities.

Properties

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

1-[6-(5-aminopyrazin-2-yl)pyridin-3-yl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C14H13N5/c15-9-14(4-1-5-14)10-2-3-11(17-6-10)12-7-19-13(16)8-18-12/h2-3,6-8H,1,4-5H2,(H2,16,19)

InChI Key

NYUWVBNZXPTPHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CN=C(C=C2)C3=CN=C(C=N3)N

Origin of Product

United States

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